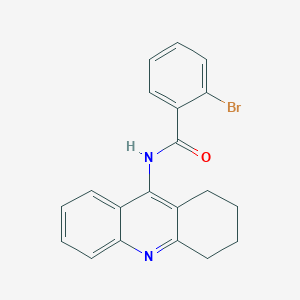![molecular formula C16H14N6O4S3 B11600382 N-({4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl}carbamothioyl)pyridine-3-carboxamide](/img/structure/B11600382.png)
N-({4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl}carbamothioyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA involves multiple steps. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification using column chromatography . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA involves its interaction with biological targets. The compound can cross cellular membranes due to its mesoionic nature and interact strongly with biological targets, leading to various biological effects . The molecular targets and pathways involved in its action include inhibition of specific enzymes and disruption of cellular processes essential for microbial survival or cancer cell proliferation .
Comparison with Similar Compounds
1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA is unique compared to other thiadiazole derivatives due to its specific structure and functional groups. Similar compounds include:
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Thiadiazole derivatives: Studied for their antiviral and anti-inflammatory properties.
1,2,5-Thiadiazole derivatives: Investigated for their potential use in developing new pharmaceuticals.
Properties
Molecular Formula |
C16H14N6O4S3 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N6O4S3/c1-26-15-13(20-28-21-15)22-29(24,25)12-6-4-11(5-7-12)18-16(27)19-14(23)10-3-2-8-17-9-10/h2-9H,1H3,(H,20,22)(H2,18,19,23,27) |
InChI Key |
CVXZZNKCWANTLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11600299.png)
![ethyl (3aS,4R,9bR)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11600306.png)
![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11600309.png)
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11600323.png)
![3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11600324.png)
![butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B11600332.png)


![2-(4-Chlorophenoxy)-1-[4-(3-methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B11600344.png)
![1-[(3-methylbutyl)sulfanyl]-4-(3-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11600348.png)
![3-amino-N-(2,5-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11600356.png)
![N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide](/img/structure/B11600358.png)
![7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600359.png)
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600374.png)
